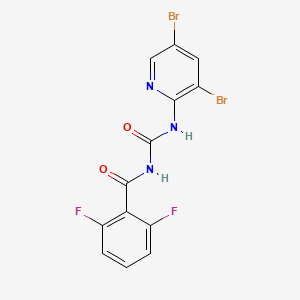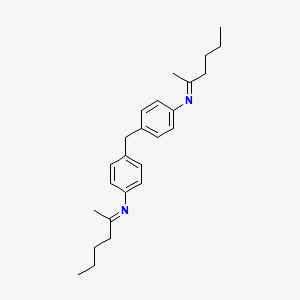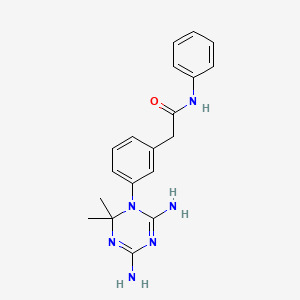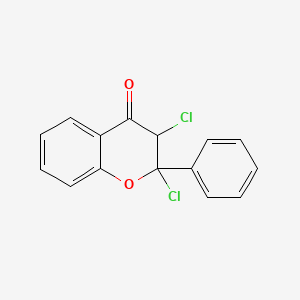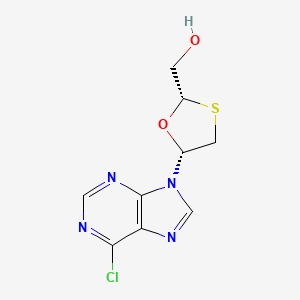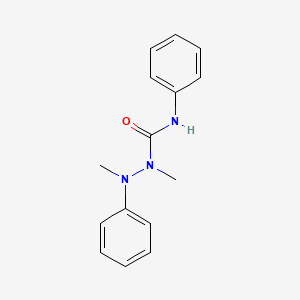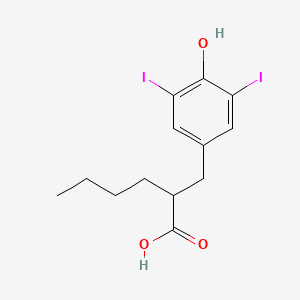
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol is an organic compound characterized by the presence of two dimethylphenol groups connected through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with a suitable phenoxy derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol group, followed by the introduction of the phenoxy derivative to form the ether linkage. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The phenolic and ether groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The ether linkage may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol.
4-(2,6-Dimethylphenoxy)butanoic acid: Another compound with a similar phenoxy structure.
2,6-Dimethylphenoxyacetic acid: Shares the phenoxy group but has different functional groups.
Uniqueness
This compound is unique due to its dual phenolic groups connected by an ether linkage, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
3698-40-6 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
4-(2,6-dimethylphenoxy)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-6-5-7-11(2)16(10)18-14-8-12(3)15(17)13(4)9-14/h5-9,17H,1-4H3 |
InChIキー |
BVJWEUYJIHKEJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=C(C(=C2)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



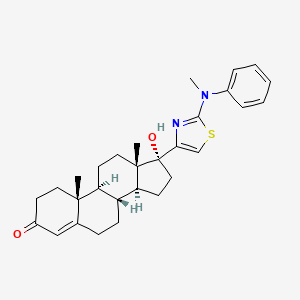
![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)

